molecular formula C15H22N2O B2613271 1-Cyclohexyl-3-(2-phenylethyl)urea CAS No. 70243-17-3

1-Cyclohexyl-3-(2-phenylethyl)urea

Cat. No. B2613271
CAS RN: 70243-17-3
M. Wt: 246.354
InChI Key: YJAMPQZPTKVFIU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-phenylethyl)urea, commonly known as CEU, is a chemical compound that has been widely used in scientific research due to its unique properties . It is a urea derivative that is structurally similar to other compounds such as phenylbutazone and sulfinpyrazone.


Molecular Structure Analysis

The molecular weight of 1-Cyclohexyl-3-(2-phenylethyl)urea is 246.35 . The IUPAC name is N-cyclohexyl-N’-(2-phenylethyl)urea .


Physical And Chemical Properties Analysis

1-Cyclohexyl-3-(2-phenylethyl)urea is a powder with a melting point of 127-128 degrees Celsius .

Scientific Research Applications

Alkylation in Anticancer Research

Phenyl‐chloroethyl ureas (CEUs), including compounds like cyclohexylphenyl‐chloroethyl urea (CCEU), have been studied for their anticancer properties. They exhibit a pattern of alkylation associated with cell cycle arrest in cancer cells. This research contributes to understanding the mechanisms of action of certain anticancer drugs and their potential applications in therapy (Bouchon et al., 2007).

Urea in Organic Synthesis

Research has demonstrated the utility of urea compounds, including those related to 1-Cyclohexyl-3-(2-phenylethyl)urea, in the synthesis of various organic compounds. For instance, studies have focused on synthesizing derivatives catalyzed by urea and exploring the reactivity of compounds towards different chemical agents (Li et al., 2012), (Elkholy & Morsy, 2006).

Urea-Fluoride Interactions

The interaction of urea compounds with various anions, including fluoride, has been a subject of research. These studies have provided insights into the nature of hydrogen bonding and proton transfer processes involving urea, which are fundamental to understanding many chemical reactions (Boiocchi et al., 2004).

Metabolism Studies

The metabolism of related urea compounds, like 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, has been studied to understand the formation of metabolites and the role of microsomal enzymes. Such research is vital for drug development and understanding how drugs are processed in the body (May et al., 1979).

Supramolecular Chemistry

The use of ureido-substituted compounds in the field of supramolecular chemistry has been explored. Studies have focused on the photopolymerization of organogels, where urea functions as a structuring agent. This research is significant for developing new materials with unique properties (Dautel et al., 2006).

Corrosion Inhibition

Research into urea derivatives has also extended to their application as corrosion inhibitors. For instance, studies on 1,3,5-triazinyl urea derivatives have shown their effectiveness in inhibiting corrosion in metals, which is essential for industrial applications (Mistry et al., 2011).

Biomedical Research

In biomedical research, urea derivatives have been studied for their potential as inhibitors in various biological processes, such as HIV-1 protease inhibition. This is critical for developing new treatments for diseases like HIV/AIDS (Sham et al., 1996).

Mechanism of Action

While the specific mechanism of action for 1-Cyclohexyl-3-(2-phenylethyl)urea is not mentioned, related compounds like cyclohexylphenyl-chloroethyl urea (CCEU) have been studied for their anticancer properties. They exhibit a pattern of alkylation associated with cell cycle arrest in cancer cells.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-cyclohexyl-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAMPQZPTKVFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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